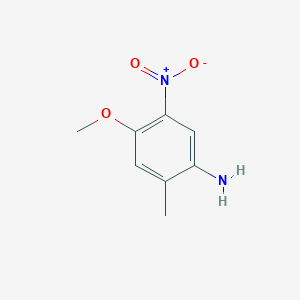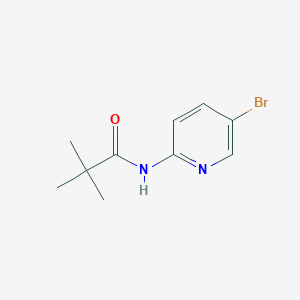
N-(5-Bromopyridin-2-YL)pivalamide
概述
描述
N-(5-Bromopyridin-2-YL)pivalamide (NBP) is a synthetic compound that has recently been studied for its potential applications in biomedical research. NBP has a wide range of applications in the laboratory, from its use as a reagent in organic synthesis, to its use as a fluorescent probe for imaging and spectroscopy. NBP is also used as a tool for studying the biochemical and physiological effects of drugs and other compounds on cells and tissues. We will also discuss some potential future directions for research involving NBP.
科学研究应用
Cystic Fibrosis Therapy : N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) showed potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, suggesting applications in cystic fibrosis therapy (Yu et al., 2008).
Antibacterial Evaluation : A study investigated the behavior of certain compounds towards active electrophilic compounds, leading to the synthesis of N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides with strong nucleophilic behavior. These were evaluated as antibacterial agents against various bacteria (Al-Romaizan, 2019).
Synthesis of 1,7-Naphthyridines : A method involving the reaction of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines, prepared from 3-aminopyridine and lithium (4-lithiopyridin-3-yl)pivalamide, was developed for the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines (Kobayashi et al., 2010).
Electron Transfer Reactions : The compound N-9-acridinyl-pivalamide was studied in the context of electron transfer reactions catalyzed by synthetic iron-sulfur clusters. This research has implications for understanding the efficiencies of these reactions compared to those in native ferredoxins (Tabushi et al., 1988).
Chiral Auxiliary in Diels–Alder Reactions : The pivalamide derivative of 6-aminospiro[4.4]nonan-1-ol showed excellent diastereo- and regiocontrol, as well as endo selectivity, as a chiral auxiliary in BCl3-catalyzed Diels–Alder reactions (Lait et al., 2003).
Identification of Metabolites in Human Liver Microsomes : A study identified the metabolites of KRO-105714, a 1,3-thiazole derivative, in human liver microsomes. This included analyzing monohydroxylated metabolites and C-demethylated metabolites, relevant for understanding the drug's metabolism and therapeutic potential (Song et al., 2014).
Synthesis of Nonclassical Antifolates : Research involving the synthesis of 2,4-diamino-6-[2-(3′,4′-dimethoxyphenyl)ethenyl]pyrido[2,3-d]pyrimidine, which is of interest as a potential inhibitor of dihydrofolate reductase, utilized a key intermediate that served as a pivaloylation agent (Gangjee et al., 1991).
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJMFFKVXROWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572986 | |
| Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyridin-2-YL)pivalamide | |
CAS RN |
182344-63-4 | |
| Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

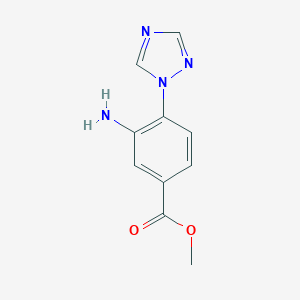
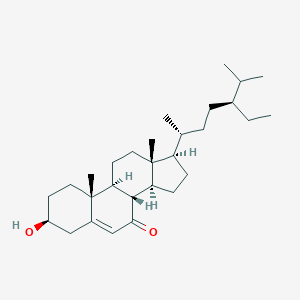
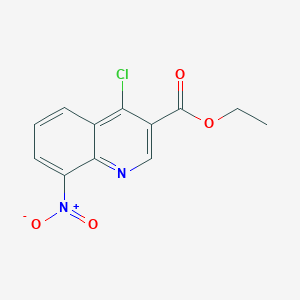
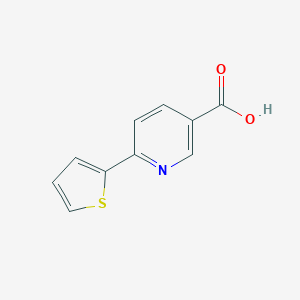
![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)
![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)

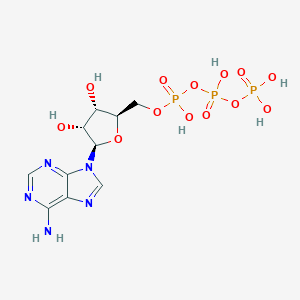
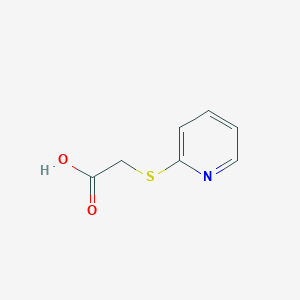
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

